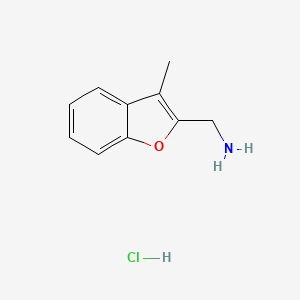

(3-Methyl-1-benzofuran-2-yl)methanamine;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

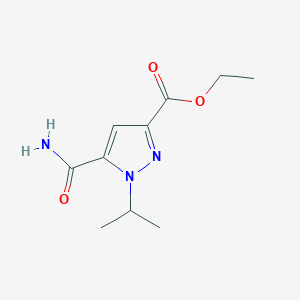

The molecular structure of “(3-Methyl-1-benzofuran-2-yl)methanamine;hydrochloride” can be represented by the InChI code1S/C10H11NO/c1-7-8-4-2-3-5-9 (8)12-10 (7)6-11/h2-5H,6,11H2,1H3 . This indicates that the compound has a benzofuran ring with a methyl group and a methanamine group attached.

科学的研究の応用

Novel Synthesis Approaches

Research has developed innovative synthesis methods for benzofuran-2-yl-methanamine derivatives, starting from phenylacetic acids, showcasing a straightforward approach to generate a variety of substituted compounds. This method highlights the potential for creating diverse benzofuran-2-yl-methanamine derivatives for further research and application in various fields (Schlosser et al., 2015).

Catalytic Applications

The study of diiron(III) complexes with tridentate 3N ligands, including derivatives related to benzofuran-2-yl-methanamine, has revealed their effectiveness as catalysts for the selective hydroxylation of alkanes. This research underscores the importance of the capping ligand in enhancing catalytic activity, offering insights into the development of more efficient catalysts for industrial processes (Sankaralingam & Palaniandavar, 2014).

Photocytotoxicity for Cancer Therapy

Iron(III) complexes incorporating benzofuran-2-yl-methanamine derivatives have demonstrated significant photocytotoxicity under red light exposure. These complexes show promise in apoptosis-induced cancer therapy by generating reactive oxygen species, highlighting their potential as novel treatments for various cancer types (Basu et al., 2014).

Antimicrobial and Anticonvulsant Properties

Some benzofuran derivatives, including those related to benzofuran-2-yl-methanamine, exhibit antimicrobial and anticonvulsant activities. These findings suggest their potential use in developing new therapeutic agents for treating microbial infections and epilepsy (Visagaperumal et al., 2010; Pandey & Srivastava, 2011).

Corrosion Inhibition

Amino acid compounds based on benzofuran-2-yl-methanamine derivatives have been studied for their potential as eco-friendly corrosion inhibitors for steel in acidic solutions. These compounds show promise in protecting industrial materials, underscoring the versatility of benzofuran derivatives in applications beyond pharmaceuticals (Yadav, Sarkar, & Purkait, 2015).

特性

IUPAC Name |

(3-methyl-1-benzofuran-2-yl)methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO.ClH/c1-7-8-4-2-3-5-9(8)12-10(7)6-11;/h2-5H,6,11H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRTZZGSWCLZCBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=CC=CC=C12)CN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}propyl)-5-nitro-2-pyridinamine](/img/structure/B2585085.png)

![1-(4-Chlorophenyl)-3-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazol-3-yl]pyridazin-4-one](/img/structure/B2585086.png)

![5-((2-methoxyethyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2585089.png)

![N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2585091.png)

![N-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]naphthalene-1-carboxamide](/img/structure/B2585092.png)

![Tert-butyl N-(6-bromopyrazolo[1,5-a]pyrimidin-3-yl)carbamate](/img/structure/B2585097.png)

![Ethyl 4-[[(Z)-2-cyano-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]benzoate](/img/structure/B2585099.png)

![N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-nitrobenzamide](/img/structure/B2585101.png)

![2,5-dimethyl-1-[(oxan-3-yl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B2585107.png)